Cas no 16956-52-8 (Propanedioicacid, 2-[[bis(2-hydroxyethyl)amino]methylene]-, 1,3-diethyl ester)

Propanedioicacid, 2-[[bis(2-hydroxyethyl)amino]methylene]-, 1,3-diethyl ester structure
16956-52-8 structure
Product Name:Propanedioicacid, 2-[[bis(2-hydroxyethyl)amino]methylene]-, 1,3-diethyl ester
CAS No:16956-52-8
MF:C12H21NO6
MW:275.2982442379
CID:237613
PubChem ID:256215
Update Time:2025-04-19

Propanedioicacid, 2-[[bis(2-hydroxyethyl)amino]methylene]-, 1,3-diethyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanedioicacid, 2-[[bis(2-hydroxyethyl)amino]methylene]-, 1,3-diethyl ester
    • diethyl 2-[[bis(2-hydroxyethyl)amino]methylidene]propanedioate
    • AC1L5U46
    • AC1Q63FK
    • AG-J-31823
    • AR-1I5128
    • CTK4D3336
    • Diethyl-[bis-(2-hydroxyethyl)-amino]-methylenmalonat
    • diethyl{[bis(2-hydroxyethyl)amino]methylidene}propanedioate
    • Diethyl-< bis-(2-hydroxyethyl)-amino> -methylenmalonat
    • NSC82658
    • DTXSID00292448
    • 16956-52-8
    • diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate
    • NSC-82658
    • Inchi: 1S/C12H21NO6/c1-3-18-11(16)10(12(17)19-4-2)9-13(5-7-14)6-8-15/h9,14-15H,3-8H2,1-2H3
    • InChI Key: GLDVUKQTWPODFL-UHFFFAOYSA-N
    • SMILES: OCCN(/C=C(\C(=O)OCC)/C(=O)OCC)CCO

Computed Properties

  • Exact Mass: 275.13693
  • Monoisotopic Mass: 275.13688739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 11
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 96.3Ų

Experimental Properties

  • PSA: 96.3
  • LogP: -0.71690

Propanedioicacid, 2-[[bis(2-hydroxyethyl)amino]methylene]-, 1,3-diethyl ester Related Literature

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